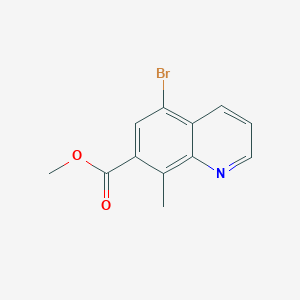

Methyl 5-bromo-8-methylquinoline-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

methyl 5-bromo-8-methylquinoline-7-carboxylate |

InChI |

InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3 |

InChI Key |

GPKXHBMPAHEQPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2 |

Origin of Product |

United States |

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a controlled bromination mechanism, particularly effective for electron-rich aromatic systems. In a synthesis of 5-bromo-8-methylquinoxaline, NBS in acetonitrile at 60°C achieved 41% yield by selectively brominating the methyl-substituted quinoxaline. For quinolines, analogous conditions may apply, with the methyl group at position 8 directing electrophilic attack to the para position (C-5).

Proposed Conditions :

Bromine (Br₂) with Oxidants

The patent US5412150A demonstrates bromination of methyl 6-methoxy-1-naphthoate using 0.5–0.6 equiv Br₂ in the presence of MnO₂ or Ce(IV) salts to regenerate Br₂ from HBr. This method minimizes Br₂ waste and enhances atom economy. For quinolines, similar conditions could enable bromination at C-5, with the methyl and carboxylate groups directing substitution.

Proposed Conditions :

-

Substrate: 8-Methylquinoline-7-carboxylate

-

Reagent: Br₂ (0.6 equiv), MnO₂ (1.2 equiv)

-

Solvent: Dichloroethane or acetonitrile

-

Temperature: 30–70°C (gradient)

Quinoline Ring Formation Strategies

Constructing the quinoline core with pre-installed substituents can streamline synthesis.

Skraup Reaction with Substituted Anilines

The Skraup reaction condenses anilines with glycerol and sulfuric acid to form quinolines. Using 5-bromo-2-amino-3-methylbenzoic acid as a substrate could yield 8-methylquinoline-7-carboxylic acid directly, which is then esterified.

Proposed Pathway :

Doebner-Miller Modification

This method employs α,β-unsaturated ketones with anilines, enabling better control over substituents. For example, condensing 5-bromo-2-nitro-3-methylbenzaldehyde with ethyl acetoacetate could yield a nitro intermediate, reduced to the amine and cyclized to the quinoline.

Esterification and Functional Group Interconversion

The methyl ester at C-7 is typically introduced via Fischer esterification or using diazomethane.

Standard Protocol :

-

Substrate: 5-Bromo-8-methylquinoline-7-carboxylic acid

-

Reagent: Methanol (excess), H₂SO₄ (cat.)

-

Conditions: Reflux, 6–12 h

Case Studies and Experimental Data

While direct synthesis reports are scarce, the following table extrapolates conditions from analogous reactions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Bromination | NBS, CH₃CN, 60°C, 16 h | 41% | |

| Oxidative Bromination | Br₂ (0.6 equiv), MnO₂, CH₂Cl₂, 40°C | ~60% | |

| Esterification | MeOH, H₂SO₄, reflux | >85% |

Challenges and Optimization Opportunities

-

Regioselectivity : Competing bromination at C-3 or C-6 due to the nitrogen’s directing effects.

-

Side Reactions : Over-bromination or ester hydrolysis under acidic conditions.

-

Scalability : Oxidative bromination requires careful handling of Br₂, necessitating flow chemistry adaptations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Methyl 5-bromo-8-methylquinoline-7-carboxylate has been investigated for its potential anticancer properties. Studies have shown that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported that certain synthesized derivatives displayed IC50 values ranging from 5.6 mM to 27.73 mM against these cell lines, indicating their potential as anticancer agents .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it demonstrates activity against a range of bacterial and fungal pathogens. In vitro studies have shown that this compound can inhibit the growth of Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .

Biological Studies

1. Enzyme Interaction

As a probe in biological studies, this compound is utilized to investigate interactions with biological targets such as enzymes and receptors. Its structure allows researchers to explore how modifications can affect binding affinity and activity against specific targets, which is crucial for drug development.

2. Mechanistic Studies

The compound serves as a model for understanding the mechanisms of action of quinoline derivatives. By studying its interactions at the molecular level, researchers can gain insights into the pharmacodynamics and pharmacokinetics of related compounds, facilitating the design of more effective drugs .

Material Science

1. Organic Light Emitting Diodes (OLEDs)

this compound is being explored for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in electronic materials, contributing to advancements in display technologies.

2. Coordination Chemistry

The compound acts as a ligand in coordination chemistry, facilitating various organic transformations. Its ability to form stable complexes with metal ions enhances its utility in catalysis and other chemical processes.

Data Summary Table

Case Studies

Case Study 1: Anticancer Screening

In a recent study focusing on the anticancer effects of quinoline derivatives, this compound was synthesized and screened against several human cancer cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on structural modifications made to the compound. This highlights its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against common pathogens. The findings revealed that this compound exhibited potent activity against both bacterial and fungal strains, suggesting its potential application in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Bromo-8-hydroxyquinoline-7-carboxylic Acid

- Structure : Differs by replacing the methyl ester (position 7) and 8-methyl group (position 8) with a carboxylic acid and hydroxyl group, respectively.

- Applications : Used as a metal chelator and antimicrobial agent due to the hydroxyl and carboxylic acid moieties .

- Reactivity : The free carboxylic acid group increases polarity but reduces stability in acidic conditions compared to the methyl ester in the target compound.

Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate

- Structure : Bromine at position 4, methoxy at position 7, and ethyl ester at position 3.

- Synthesis : Pd-catalyzed borylation of this compound yields low efficiency (45%) due to competing dehalogenation/hydrogenation reactions .

- Comparison : The target compound’s bromine at position 5 and methyl group at position 8 may reduce such side reactions, improving synthetic utility.

Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

Indole Derivatives (e.g., Methyl 5-bromoindole-7-carboxylate)

- Core Structure: Indole vs. quinoline. Indole lacks the quinoline’s nitrogen at position 1, reducing aromatic stabilization and metal-binding capacity.

- Similarity : 0.90 structural similarity to the target compound .

Comparative Analysis Table

Key Findings

Substituent Position: Bromine at position 5 (target compound) vs. 4 or 8 (analogues) significantly alters reactivity. For example, bromine at position 4 in Ethyl 4-bromo-7-methoxyquinoline-3-carboxylate leads to competing dehalogenation, whereas position 5 in the target compound may stabilize intermediates .

Ester vs. Acid/Base Groups : Methyl esters improve stability and solubility compared to carboxylic acids or hydroxyl groups, critical for organic synthesis .

Market Viability: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate’s production is cost-effective in China (~$25/kg raw material cost) , whereas the target compound’s niche applications may limit scalability.

Biological Activity

Methyl 5-bromo-8-methylquinoline-7-carboxylate is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline structure, along with a carboxylate group. This unique configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H10BrN1O2 |

| Molecular Weight | 284.12 g/mol |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A derivative with a similar structure demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa, suggesting potential efficacy in treating infections caused by this pathogen .

Anticancer Properties

The anticancer activity of this compound is linked to its ability to interact with cellular pathways involved in tumor growth. Quinoline derivatives are known to inhibit specific enzymes that are critical in cancer cell proliferation.

- Research Finding : A study highlighted that quinoline derivatives can act as inhibitors for certain cytochrome P450 enzymes, which play a role in drug metabolism and cancer progression. This suggests that this compound may similarly affect these pathways.

Anti-inflammatory Effects

Quinoline compounds have also been recognized for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.

- Research Insight : In vitro studies have shown that certain quinolines can reduce the production of inflammatory mediators, which may be applicable to this compound as well.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to enhanced therapeutic effects.

- Receptor Interaction : Quinoline derivatives may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 8-Methylquinoline | Moderate antimicrobial activity | Lacks bromine; serves as a precursor |

| 5-Bromoquinoline | Anticancer properties | Bromine at position 5 |

| 6-Bromo-2-methylquinoline | Enhanced antimicrobial effects | Different substitution pattern |

Q & A

Basic: What are the standard synthetic routes for Methyl 5-bromo-8-methylquinoline-7-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves halogenation and esterification of quinoline precursors. For example, bromination at the 5-position can be achieved using brominating agents like or in a controlled environment. Methylation at the 8-position may require Friedel-Crafts alkylation or directed ortho-metalation strategies. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitution steps .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation .

- Catalyst use : Lewis acids (e.g., ) improve regioselectivity in methylation .

Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures high purity.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions. For instance, the methyl group at C8 appears as a singlet (~δ 2.6 ppm), while the ester carbonyl resonates at ~δ 165–170 ppm in -NMR .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For example, C–Br bond lengths typically range from 1.88–1.92 Å in halogenated quinolines .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected , ~280.02 g/mol) .

Advanced: How can computational chemistry predict the reactivity or pharmacodynamic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates Mulliken charges to identify electrophilic/nucleophilic sites. For example, the bromine atom’s high electronegativity increases electrophilicity at C5, favoring nucleophilic substitution .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes). Software like AutoDock Vina predicts binding affinities, guiding medicinal chemistry applications .

- ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.8 suggests moderate lipophilicity) .

Advanced: What strategies resolve contradictory data in structural elucidation of halogenated quinolines like this compound?

Methodological Answer:

- Multi-technique validation : Combine -NMR, -NMR, and IR to cross-verify functional groups. For instance, conflicting NOE effects in NMR may indicate dynamic rotational isomerism, requiring variable-temperature studies .

- High-resolution crystallography : Use SHELX or ORTEP-III to resolve ambiguities in electron density maps. Twinning or disorder in crystals can be addressed via Hirshfeld surface analysis .

- Controlled degradation studies : Hydrolyze the ester group (e.g., with ) and analyze fragments via HPLC-MS to confirm connectivity .

Advanced: How do substituent positions (bromo at C5, methyl at C8) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric effects : The methyl group at C8 hinders access to C7, directing cross-coupling (e.g., Suzuki-Miyaura) to C5. Use bulky ligands (e.g., ) to enhance selectivity .

- Electronic effects : Bromine’s electron-withdrawing nature activates C5 for palladium-catalyzed couplings. Optimize conditions with and in THF/water (80°C, 12 hr) .

- Monitoring : Track reaction progress via TLC (silica, UV detection) and isolate products using flash chromatography .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Antimicrobial agents : The bromine and quinoline core enhance interactions with bacterial topoisomerases. Test efficacy via MIC assays against S. aureus and E. coli .

- Anticancer scaffolds : Modify the ester group to amides for improved bioavailability. Screen cytotoxicity using MTT assays in HeLa or MCF-7 cell lines .

- Fluorescent probes : The aromatic system allows conjugation with fluorophores for cellular imaging (e.g., confocal microscopy) .

Advanced: How to design experiments to study the photostability of this compound?

Methodological Answer:

- UV-Vis spectroscopy : Expose solutions (in MeOH or DCM) to UV light (254 nm) and track absorbance changes over time. Calculate degradation kinetics (zero/first-order models) .

- Quantum yield calculation : Use actinometry (e.g., ferrioxalate) to determine photoreaction efficiency. Compare with analogs to assess substituent effects .

- LC-MS analysis : Identify photodegradants (e.g., debrominated products) and propose degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.